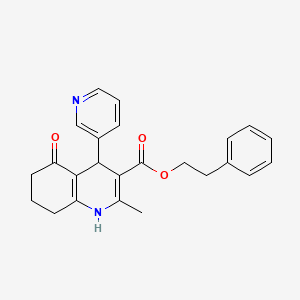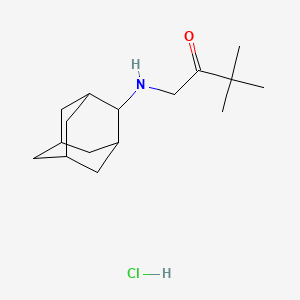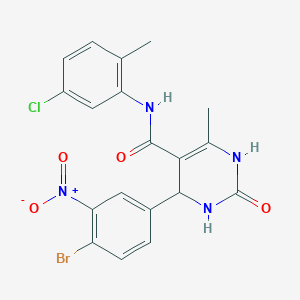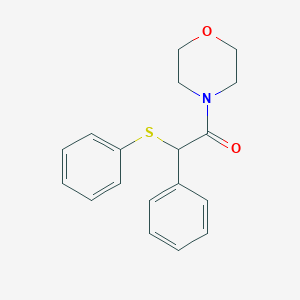![molecular formula C22H26N2O3 B5149469 2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5149469.png)
2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dihydro-1H-inden-5-yloxy)-1-[4-(2-methoxyphenyl)piperazino]-1-ethanone is a complex organic compound that features a combination of indene, piperazine, and methoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-1-[4-(2-methoxyphenyl)piperazino]-1-ethanone typically involves multiple steps:
Formation of the Indene Derivative: The indene derivative can be synthesized through the hydrogenation of indene in the presence of a suitable catalyst.
Attachment of the Piperazine Group: The piperazine group is introduced through a nucleophilic substitution reaction, where the indene derivative reacts with 1-(2-methoxyphenyl)piperazine under controlled conditions.
Formation of the Final Compound: The final step involves the reaction of the intermediate product with ethanone under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors for hydrogenation and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene and piperazine moieties.
Reduction: Reduction reactions can occur, especially at the ketone group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, primarily involving the methoxyphenyl and piperazine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Alcohols and amines are common products.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)-1-[4-(2-methoxyphenyl)piperazino]-1-ethanone involves its interaction with specific molecular targets. The indene and piperazine groups are likely to play a crucial role in binding to these targets, while the methoxyphenyl group may influence the compound’s overall pharmacokinetic properties. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,3-Dihydro-1H-inden-5-yloxy)acetonitrile
- 2-(2,3-Dihydro-1H-inden-5-yloxy)-4-methylphenylamine
Uniqueness
Compared to similar compounds, 2-(2,3-dihydro-1H-inden-5-yloxy)-1-[4-(2-methoxyphenyl)piperazino]-1-ethanone stands out due to the presence of the piperazine and methoxyphenyl groups. These groups confer unique chemical properties and potential biological activities, making the compound a valuable tool in various research and industrial applications.
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-26-21-8-3-2-7-20(21)23-11-13-24(14-12-23)22(25)16-27-19-10-9-17-5-4-6-18(17)15-19/h2-3,7-10,15H,4-6,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMQNUMJLDQMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=CC4=C(CCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]benzenesulfonamide](/img/structure/B5149390.png)
![2-Methyl-5-[(3-methylpyridin-1-ium-1-yl)methyl]pyrimidin-1-ium-4-amine;dichloride](/img/structure/B5149400.png)
methanone](/img/structure/B5149411.png)
![[4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzoate](/img/structure/B5149418.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine](/img/structure/B5149430.png)
![2-{4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole trifluoroacetate](/img/structure/B5149437.png)


![1-[(2-ethyl-5-pyrimidinyl)methyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5149461.png)
![5-(Oxazinane-2-carbonyl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one](/img/structure/B5149473.png)
![1-ethyl-2-hydroxy-1H-anthra[1,2-d]imidazole-6,11-dione](/img/structure/B5149479.png)

